Scientific Field: Medicinal Chemistry.
Summary of Application: A benzoporphyrin derivative, 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP), was synthesized to mitigate the impact of microbial resistance.
Methods of Application: The compound was synthesized with a reaction yield close to 50%.
Results or Outcomes: TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation (minimum inhibitory concentration (MIC) = 69.42 µg/mL vs. MIC = 109.30 µg/mL, p < 0.0001). Similar behavior was observed against P. aeruginosa (irradiated MIC = 54.71 µg/mL vs. nonirradiated MIC = 402.90 µg/mL, p < 0.0001). TEtPP exhibited high activity against S. aureus in both the irradiated and nonirradiated assays (MIC = 67.68 µg/mL vs.
Scientific Field: Forensic Science.
Summary of Application: 4-Ethylphenyl compounds are used in the synthesis of synthetic cathinones, which are psychoactive substances abused for their stimulant effects.
1-(4-Ethylphenyl)-2-methylprop-2-en-1-one, also known by its CAS number 70639-76-8, is an organic compound characterized by a phenyl group substituted with an ethyl group at the para position and a propenone functional group. Its molecular formula is C₁₂H₁₄O, and it exhibits a structure that includes a conjugated double bond system, which contributes to its chemical reactivity and potential biological activity. The compound's unique structure allows it to participate in various
These reactions are significant for synthesizing more complex organic molecules and exploring the compound's reactivity under different conditions .
Several synthetic routes have been developed for producing 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one:
The applications of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one are diverse:
Several compounds share structural similarities with 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-(4-Methylphenyl)-2-methylprop-2-en-1-one | Similar propenone structure; methyl instead of ethyl | Potentially different biological activity profile |
4-Ethylacetophenone | Contains an ethyl group on the phenyl ring | Lacks the propenone functionality |
1-(Phenyl)-2-methylprop-2-en-1-one | No ethyl substitution; only phenyl group | Simpler structure; different reactivity |
These compounds showcase variations in substituents that can significantly influence their chemical behavior and biological activity. The unique combination of an ethyl group and a propenone moiety in 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one distinguishes it from others, potentially leading to unique properties and applications .